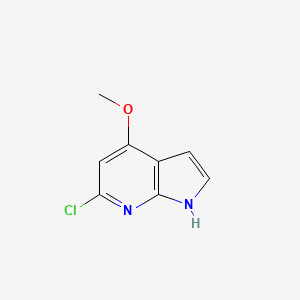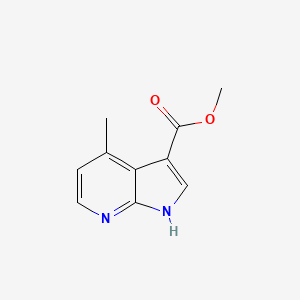
Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate
Overview
Description
“Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 882679-96-1 . It has a molecular weight of 254.08 and its IUPAC name is methyl 4-bromo-1H-indole-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.19 , indicating its lipophilicity.Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate and its derivatives are key intermediates in organic synthesis, offering a pathway to diverse chemical structures. Research has focused on the reaction of methyl esters with N-bromosuccinimide to produce various brominated and dehydro esters, which are pivotal in synthesizing complex molecules. For instance, the conversion of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate into its tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide highlights the compound's utility in producing indole derivatives with modified bromine positions, crucial for further chemical transformations (Irikawa et al., 1989).
Applications in Peptide and Peptoid Conformation Studies
This compound derivatives have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These compounds, such as Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, feature a ring that bridges the α-carbon and the 4-position of the indole ring. This design limits the conformational flexibility of the side chain, making these derivatives invaluable tools for studying peptide and peptoid structures (Horwell et al., 1994).
Exploration of Brominated Tryptophan Alkaloids
Research into brominated tryptophan derivatives from marine sources has yielded new compounds with potential biological activities. For instance, the investigation of Thorectandra sp. and Smenospongia sp. sponges led to the isolation of new brominated tryptophan derivatives, demonstrating the role of this compound and its analogs in the discovery of natural products with possible antimicrobial properties (Segraves & Crews, 2005).
Fluorescent and Infrared Probes
This compound derivatives serve as promising candidates for fluorescent and infrared probes. Their potential in sensing local hydration environments and as site-specific probes for protein structure and dynamics has been explored. These derivatives' unique photophysical properties make them suitable for use in various spectroscopic studies to understand molecular and environmental interactions (Liu et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for “Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” were not found in the search results, the broader field of indole derivatives is an active area of research. These compounds play a main role in cell biology and have various biologically vital properties . They are being investigated for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Properties
IUPAC Name |
methyl 4-bromo-7-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-8(11(14)15-2)5-9(12)7-3-4-13-10(6)7/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWRDDPMYKYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)
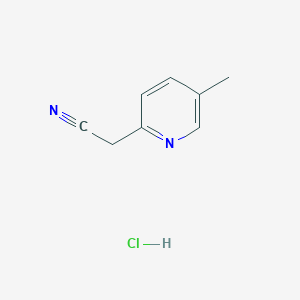

![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)
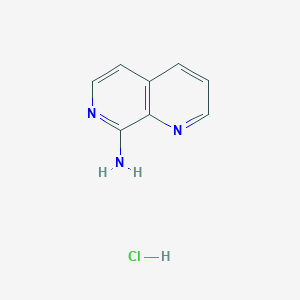
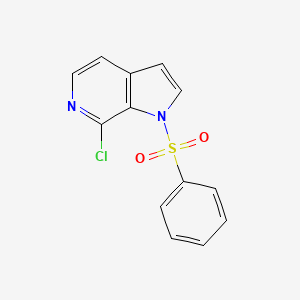

![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester](/img/structure/B1431554.png)
